Tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H21F2NO4 It is characterized by the presence of a tert-butyl group, a piperidine ring, and a difluoroformylphenoxy moiety
Preparation Methods
The synthesis of tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the difluoroformylphenoxy moiety: This can be accomplished through nucleophilic substitution reactions, where the phenoxy group is introduced using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the difluoroformylphenoxy moiety allows it to engage in various chemical interactions, potentially affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound shares the piperidine and tert-butyl groups but differs in the substituent on the phenyl ring.
Indole derivatives: These compounds also contain heterocyclic systems and are widely studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(3,5-difluoro-4-formylphenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-17(2,3)24-16(22)20-6-4-11(5-7-20)23-12-8-14(18)13(10-21)15(19)9-12/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPNOOGJRXPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C(=C2)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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